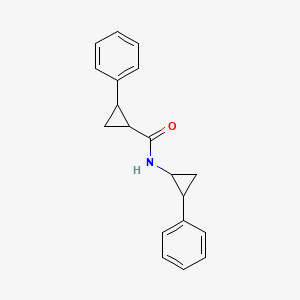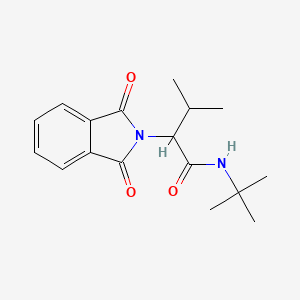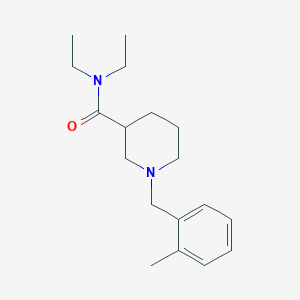
2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a critical role in the regulation of neuronal excitability. By inhibiting GABA aminotransferase, CPP-115 can increase the levels of GABA in the brain, leading to a range of potential therapeutic applications.
作用機序
2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA. By inhibiting this enzyme, 2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide can increase the levels of GABA in the brain, leading to a range of potential therapeutic applications.
Biochemical and Physiological Effects:
2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide has been shown to increase the levels of GABA in the brain, leading to a range of potential therapeutic applications. Studies have shown that 2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide can reduce the severity and frequency of seizures in animal models of epilepsy. 2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide has also been shown to reduce anxiety-like behavior in animal models of anxiety disorders. In addition, 2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide has been shown to reduce drug-seeking behavior in animal models of substance abuse disorders.
実験室実験の利点と制限
2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of GABA aminotransferase, making it a useful tool for studying the role of GABA in the brain. However, 2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide also has some limitations. It is a relatively new compound, and its long-term effects on the brain are not yet fully understood. In addition, 2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide can be toxic at high doses, which may limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on 2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide. One area of interest is the use of 2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another area of interest is the development of new compounds that are more potent or selective inhibitors of GABA aminotransferase. Finally, there is a need for further research on the long-term effects of 2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide on the brain, particularly with regard to its potential for neurotoxicity.
合成法
2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide can be synthesized using a multi-step process involving the reaction of various chemical reagents. The first step involves the reaction of 2-phenylcyclopropylamine with ethyl chloroformate to form the corresponding carbamate. This intermediate is then reacted with 2-phenylcyclopropylcarbonyl chloride to form 2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide.
科学的研究の応用
2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that 2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide can increase the levels of GABA in the brain, leading to a range of potential therapeutic applications. For example, 2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide has been shown to be effective in the treatment of epilepsy, anxiety disorders, and substance abuse disorders.
特性
IUPAC Name |
2-phenyl-N-(2-phenylcyclopropyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO/c21-19(17-11-15(17)13-7-3-1-4-8-13)20-18-12-16(18)14-9-5-2-6-10-14/h1-10,15-18H,11-12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGGOVHQZJEQIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NC2CC2C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5150209.png)
![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-[(methylthio)methyl]-2-furamide](/img/structure/B5150212.png)
![3-benzyl-2-(methylthio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5150231.png)
![1-(4-bromophenyl)-3-[(4-chloro-3-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5150232.png)
![9,9-dimethyl-12-(3-nitrophenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B5150239.png)

![N-[1-({[(2-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-3-methylbutanamide](/img/structure/B5150254.png)
![5-[(4-methyl-1-piperazinyl)carbonyl]-5H-dibenzo[b,f]azepine hydrochloride](/img/structure/B5150261.png)
![3-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5150266.png)

![N-[4-(acetylamino)phenyl]-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5150283.png)


![N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5150303.png)